NAN-190 hydrobromide

Vue d'ensemble

Description

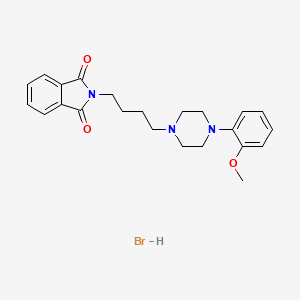

NAN-190 hydrobromide is a chemical compound that has garnered interest due to its potential therapeutic applications. It is structurally characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an isoindoline-1,3-dione moiety. This compound is often studied for its interactions with various biological receptors, particularly in the context of neurological and psychiatric conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione typically involves the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine to form 4-(2-methoxyphenyl)piperazine.

Alkylation: The piperazine intermediate is then alkylated with 1,4-dibromobutane to introduce the butyl chain.

Cyclization: The resulting product undergoes cyclization with phthalic anhydride to form the isoindoline-1,3-dione structure.

Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, converting it to isoindoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Isoindoline derivatives.

Substitution: Various substituted piperazine derivatives.

Applications De Recherche Scientifique

Pharmacological Research

NAN-190 hydrobromide is extensively utilized in pharmacological research to investigate the serotonergic system's influence on behavior and physiological responses. The compound's ability to act as a 5-HT1A antagonist allows researchers to explore the implications of serotonin receptor modulation.

Behavioral Studies

- Drug Discrimination Studies : NAN-190 has been employed in drug discrimination paradigms to assess its antagonistic effects on 5-HT1A receptors. In one study, it was shown to shift the log-concentration inhibition curve for a 5-HT1A agonist, indicating its competitive antagonism at these receptors (PubMed) .

- Learning and Memory : Research indicates that NAN-190 can disrupt learning processes when combined with other serotonergic agents. For example, when administered alongside buspirone and 8-OH-DPAT, NAN-190 influenced error rates in task performance, highlighting its role in cognitive functions related to serotonin signaling (CiteSeerX) .

Pain Management Studies

NAN-190 has been investigated for its potential effects on pain modulation through its action on spinal serotonin receptors. In experimental models involving inflammatory pain, NAN-190 was administered to assess its impact on pain thresholds.

Experimental Evidence

In a study involving rats with Complete Freund's Adjuvant (CFA)-induced inflammation, NAN-190 was shown to affect pain responses significantly. The administration of NAN-190 resulted in alterations in pain sensitivity, suggesting that 5-HT1A antagonism may modulate nociceptive pathways (PMC) .

Neurochemical Investigations

NAN-190's role as a serotonergic antagonist extends to neurochemical studies aimed at understanding neurotransmitter interactions and signaling pathways.

Serotonin Receptor Interactions

NAN-190 has been characterized for its binding properties to 5-HT1A receptors, demonstrating potent competitive antagonism. Research involving radioligand binding assays has revealed that NAN-190 competes effectively with other serotonergic compounds for receptor sites, indicating its utility in studying receptor dynamics and drug interactions (PubChem) .

Circadian Rhythm Research

Recent studies have suggested that NAN-190 may influence circadian rhythms by modulating serotonergic signaling pathways. Its application in this field is still emerging but shows promise for understanding how serotonin affects biological clocks.

Effects on Circadian Responses

Research indicates that NAN-190 can potentiate responses to light exposure and may speed up re-entrainment to altered light cycles, which could have implications for treating circadian rhythm disorders (Abcam) .

Data Summary Table

Mécanisme D'action

The compound exerts its effects primarily through interactions with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters such as noradrenaline and epinephrine. This blockade results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it potentially useful in treating conditions like hypertension and benign prostate hyperplasia.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.

Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.

Uniqueness

NAN-190 hydrobromide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and an isoindoline-1,3-dione moiety, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Activité Biologique

NAN-190 hydrobromide, chemically known as 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide, is a compound primarily recognized for its role as a 5-HT1A receptor antagonist . This compound has garnered attention in pharmacological research due to its potential applications in treating various neurological and psychiatric disorders.

- Molecular Weight : 474.4 g/mol

- Chemical Formula : C23H27N3O3·HBr

- CAS Number : 115338-32-4

- Purity : ≥98% (HPLC)

NAN-190 acts predominantly as a competitive antagonist at the 5-HT1A serotonin receptor. It inhibits the effects of serotonin, which plays a critical role in mood regulation and anxiety. Research has indicated that NAN-190 can shift the inhibition curve of serotonin agonists, confirming its antagonistic properties at the receptor level .

1. Antagonistic Effects on 5-HT1A Receptors

NAN-190 has been shown to effectively block the action of agonists such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). In vitro studies demonstrated that NAN-190 competes with these agonists for binding sites on the 5-HT1A receptor, resulting in a rightward shift in the concentration-response curve typical of competitive antagonism .

2. Impact on Pain Perception

In animal models, NAN-190 has been utilized to investigate its effects on pain perception. For instance, in studies involving carrageenan-induced inflammation in rats, NAN-190 administration resulted in significant alterations in paw withdrawal latency (PWL), indicating its potential role in modulating hyperalgesia through serotonergic pathways .

| Study | Dosage | Result |

|---|---|---|

| Carrageenan-induced hyperalgesia | 8 nmol NAN-190 | Significant increase in PWL compared to control |

| Electrostimulation analgesia model | Various doses | Blocked anti-hyperalgesic effects when co-administered with α2a and 5-HT1A antagonists |

Case Study: Behavioral Effects in Rodent Models

In behavioral studies, NAN-190 has been shown to inhibit specific serotonin-mediated behaviors. For example, it effectively blocked the flat body posture (FBP) and forepaw treading (FT) induced by serotonin agonists in reserpine-pretreated rats, showcasing its antagonistic effects on postsynaptic serotonin receptors .

Research Findings

- Binding Affinity : NAN-190 displays high affinity for the 5-HT1A receptor with a value of approximately 1.9 nM, indicating potent antagonistic activity .

- Dual Receptor Activity : Recent findings suggest that NAN-190 may also block α2-adrenergic receptors, raising questions about its specificity as a serotonin antagonist and necessitating caution in interpreting results from studies using this compound .

Propriétés

IUPAC Name |

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRUEPFPTQYHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042588 | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>71.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

115338-32-4 | |

| Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115338-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAN-190 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.